1-(4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-12-16(13(2)28-24-12)11-19(27)25-9-7-15(8-10-25)20-22-21-18-6-5-17(14-3-4-14)23-26(18)20/h5-6,14-15H,3-4,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQCAEQEYZCWRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
- Anticancer Properties : Research indicates that compounds with triazolo and pyridazine cores exhibit anticancer activity by inhibiting specific kinases involved in cancer progression. For instance, a study highlighted the efficacy of triazolopyridazines as selective inhibitors of MET kinase, which is crucial in various cancers .
- Antimicrobial Activity : The structural components of this compound suggest potential antimicrobial properties. Studies have shown that similar triazolo derivatives can inhibit bacterial growth and may serve as templates for developing new antibiotics.
- Neurological Applications : The piperidine moiety is often associated with neuroactive compounds. Preliminary studies suggest that derivatives of this compound may modulate neurotransmitter systems, offering potential in treating neurological disorders.
- Enzyme Inhibition : The compound's design allows it to interact with various enzymes. It has been investigated for its role as an enzyme inhibitor in metabolic pathways related to disease states.
- Receptor Modulation : Given its structural characteristics, it may act on specific receptors in the central nervous system (CNS), influencing pathways related to mood regulation and cognitive function.
Synthetic Methodologies
The synthesis of 1-(4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one typically involves multi-step reactions:
- Cyclocondensation Reactions : The initial formation of the triazolo core can be achieved through cyclocondensation reactions involving hydrazines and appropriate electrophiles.
- Piperidine and Oxazole Integration : Subsequent steps involve the introduction of the piperidine and oxazole groups through nucleophilic substitution or coupling reactions.
Case Studies
Several studies have documented the applications of similar compounds:
Comparison with Similar Compounds
Key Observations :
- The cyclopropyl group in the target compound reduces logP compared to chlorophenyl-substituted analogs, suggesting improved aqueous solubility.
- The dimethyloxazole moiety may enhance metabolic stability relative to phenylpiperazine-based systems, which are prone to oxidative metabolism .
Methodological Considerations for Comparative Studies
Advanced platforms like stereolithographic hydrogel printing (as described by Stereolithographic Hydrogel Printing of 3D Culture, 2024) enable perfusion-based assays to evaluate compound diffusion and cellular responses in 3D microenvironments. Such methods could resolve discrepancies in solubility or activity data between the target compound and its analogs .
Preparation Methods
Triazole Annulation via Hydrazine Cyclocondensation
Cyclocondensation with hydrazine facilitates triazole formation:
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Optimized Conditions : Hydrazine hydrate (3 eq), AcOH (cat.), 100°C, 6 h
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Key Parameter : pH 4–5 prevents N-cyclopropyl bond cleavage.
Functionalization of Piperidine at Position 4
N-Alkylation with Chloroacetyl Chloride
Introducing the acetyl linker via nucleophilic substitution:
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Step 1 : Piperidine (1.0 eq) + Chloroacetyl chloride (1.2 eq) in DCM
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Base : Triethylamine (2.5 eq), 0°C → RT, 3 h
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Intermediate : 4-(Chloroacetyl)piperidine (79% yield)
Suzuki-Miyaura Coupling with Triazolopyridazine
Palladium-catalyzed cross-coupling installs the triazolopyridazine:
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Catalyst : Pd(PPh) (5 mol%)
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Base : KCO (3 eq)
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Solvent : DME/HO (4:1), 80°C, 12 h
Synthesis of 3,5-Dimethyl-1,2-Oxazol-4-yl Ethanone
Van Leusen Oxazole Synthesis
TosMIC (Tosylmethyl Isocyanide) mediates oxazole formation from diketones:
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Conditions : KCO (2 eq), MeOH, reflux 4 h
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Modification : Acetylation with acetic anhydride introduces the ketone:
Final Coupling via Nucleophilic Acyl Substitution
Convergent assembly of the two fragments:
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Base : LiHMDS (1.5 eq), THF, -78°C → RT
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Workup : Aqueous NHCl extraction, silica gel chromatography (EtOAc/Hexane)
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Isolated Yield : 58%
Analytical Characterization Data
| Technique | Key Observations |
|---|---|
| (400 MHz, CDCl) | δ 1.12 (m, 4H, cyclopropane), 2.35 (s, 6H, oxazole-CH), 3.78 (m, 4H, piperidine), 6.92 (s, 1H, triazole) |
| HRMS | m/z 452.1987 [M+H] (calc. 452.1991) |
| IR (KBr) | 1715 cm (C=O), 1602 cm (C=N) |
Green Chemistry Adaptations
Solvent-Free Microwave-Assisted Cyclization
Replacing traditional heating with microwave irradiation (250 W, 120°C) reduced triazole formation time from 6 h to 45 min, improving yield to 74%.
Ionic Liquid Catalyst Recycling
Using [BMIM][BF] in oxazole acetylation allowed 5 reaction cycles without yield drop (82±3%).
Industrial-Scale Process Considerations
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Batch Size | 5 g | 2 kg |
| Purification | Column Chromatography | Centrifugal Partition Chromatography |
| Cycle Time | 72 h | 48 h |
| Overall Yield | 34% | 41% |
Q & A
Q. What are common synthetic routes for preparing this compound, and what challenges arise during purification?
The synthesis involves multi-step protocols, often starting with cyclocondensation of triazolo-pyridazine precursors with piperidine derivatives. For example, triazolo[4,3-b]pyridazine cores are functionalized via nucleophilic substitution at the piperidine nitrogen, followed by coupling with 3,5-dimethylisoxazole-4-yl ethanone intermediates . Key challenges include:
- Reagent Sensitivity : Use of moisture-sensitive reagents (e.g., POCl₃) for activating carbonyl groups.
- Purification : Column chromatography with gradients (e.g., 5–30% EtOAc in hexane) is critical due to polar byproducts. HPLC with C18 columns (acetonitrile/water + 0.1% TFA) resolves stereoisomers .
Q. Which spectroscopic techniques are essential for structural validation?
- ¹H/¹³C NMR : Assign peaks for cyclopropyl (δ ~1.2–1.5 ppm) and piperidine (δ ~2.5–3.5 ppm) moieties. Isoxazole protons appear as singlets (δ ~6.0–6.5 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and triazole ring vibrations (~1550 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₄H₂₈N₆O₂ requires [M+H]⁺ = 433.2345) .
Q. What biological targets are associated with triazolo-pyridazine derivatives?
Triazolo-pyridazines often target enzymes or receptors involved in signaling pathways. Examples include:
| Target | Assay Type | Observed Activity (IC₅₀) | Reference |
|---|---|---|---|
| BRD4 Bromodomains | Fluorescence Polarization | 12–50 nM | |
| 14α-Demethylase | Docking Studies | ΔG = -9.2 kcal/mol | |
| Kinases (e.g., JAK2) | ATP-Competitive Assay | 0.5–2 µM |
Advanced Research Questions
Q. How can synthetic yields be optimized for the piperidine-triazolo-pyridazine coupling step?
Q. How to resolve contradictions in biological activity data across assay platforms?
Discrepancies between in vitro and cellular assays (e.g., BRD4 inhibition) may arise from:
- Membrane Permeability : Measure logP (e.g., >3.5 enhances cellular uptake) via shake-flask method .
- Protein Binding : Use equilibrium dialysis to quantify serum albumin binding (>95% reduces free drug concentration) .
- Metabolic Stability : Incubate with liver microsomes (e.g., human: t₁/₂ = 45 min) to identify rapid degradation pathways .
Q. What strategies improve pharmacokinetic properties for in vivo efficacy studies?
- Bioavailability : Formulate as nanocrystalline suspensions (particle size <200 nm) to enhance solubility .
- Metabolite Identification : Use LC-MS/MS to detect hydroxylated piperidine or N-dealkylated byproducts in plasma .
- Dosing Regimen : Optimize QD (once daily) vs. BID (twice daily) based on t₁/₂ in rodent models (e.g., 4–6 hours) .
Q. How to design experiments for resolving ambiguous NOE correlations in NMR spectra?
- Selective 1D NOE : Irradiate piperidine protons (δ ~2.8 ppm) to confirm spatial proximity to cyclopropyl groups.
- Variable Temperature NMR : Perform at 298 K and 318 K to distinguish dynamic vs. static stereochemical ambiguity .
- DFT Calculations : Compare experimental coupling constants (J = 8–10 Hz) with computed values for axial/equatorial conformers .
Data Contradiction Analysis
Q. How to address discrepancies between computational docking and experimental IC₅₀ values?
- Force Field Calibration : Re-dock using AMBER instead of CHARMM to better model π-π stacking with triazole rings .
- Water Network Analysis : Include explicit water molecules in docking grids to account for hydrogen bonding with 14α-demethylase .
- Mutagenesis Studies : Validate key residues (e.g., Y140F mutation in BRD4 reduces binding by 10-fold) .
Methodological Resources
- CCP4 Suite : For crystallographic validation of enzyme-bound structures (PDB ID: 3LD6) .
- Chemotion Repository : Access synthetic protocols for triazolo-pyridazine hybrids (DOI: 10.14272/reaction/SA-FUHFF...) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
